6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
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Overview
Description
6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a synthetic organic compound belonging to the class of benzopyrans. This compound is characterized by the presence of a fluorine atom at the 6th position, two methyl groups at the 2nd position, and an amine group at the 4th position of the benzopyran ring system. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the benzopyran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Fluorination: Introduction of the fluorine atom at the 6th position is usually carried out using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: The addition of methyl groups at the 2nd position can be achieved using methylating agents like methyl iodide in the presence of a base.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the benzopyran ring, leading to the formation of dihydro derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the amine group facilitates interactions with biological macromolecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
- 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
- 6-methyl-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
Uniqueness
Compared to its analogs, 6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s stability and reactivity, making it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
6-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11;/h3-5,9H,6,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYIDVTWFWGMSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)F)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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